molecular formula C10H14N2O B1523974 4-amino-N,N,2-trimethylbenzamide CAS No. 862470-14-2

4-amino-N,N,2-trimethylbenzamide

Cat. No.: B1523974
CAS No.: 862470-14-2
M. Wt: 178.23 g/mol
InChI Key: DPYZPMBEYWHIDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N,2-trimethylbenzamide typically involves the reaction of 4-aminoacetophenone with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of signal transduction pathways and the inhibition of specific protein functions .

Comparison with Similar Compounds

Comparison: 4-Amino-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

4-Amino-N,N,2-trimethylbenzamide, also known by its CAS number 862470-14-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features an amine group and a trimethylbenzamide structure, which contributes to its biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-trimethylbenzoyl chloride with an amine under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives possess comparable cytotoxic effects against leukemia KG-1 cells in the micromolar range, similar to known reference compounds like SGI-1027. The mechanism appears to involve inhibition of DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation in cancer cells .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of DNMTs. This inhibition leads to the reactivation of silenced tumor suppressor genes, thereby promoting apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that specific modifications to the compound can enhance its potency against different DNMT isoforms .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives of this compound on leukemia cell lines. The most potent derivative was found to have an EC50 value of 0.9 μM against DNMT3A, indicating strong inhibitory activity .
  • Selectivity Profile : Further investigations into selectivity revealed that while the compound effectively inhibited DNMT3A (EC50 = 0.9 μM), it showed comparatively weaker activity against DNMT1 (EC50 = 15 μM) and histone lysine methyltransferases (IC50 = 28 μM). This selectivity is critical for minimizing off-target effects in therapeutic applications .
  • Antifungal Evaluation : In addition to its antitumor properties, derivatives have also been tested for antifungal activity. Some compounds demonstrated significant efficacy against fungal strains such as Aspergillus flavus and Aspergillus niger, suggesting a broader spectrum of biological activity beyond cancer treatment .

Data Summary Table

Property Value/Description
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
EC50 (DNMT3A)0.9 μM
EC50 (DNMT1)15 μM
IC50 (G9a)28 μM
Antifungal ActivityEffective against Aspergillus species

Properties

IUPAC Name

4-amino-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZPMBEYWHIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.7 g (8.16 mmol) 2,N,N-trimethyl-4-nitro-benzamide in 45 ml MeOH:THF=1:1 is hydrogenated in the presence of 0.2 g 10% Pd/C (Fluka 75990). The reaction mixture is filtered (2 glass fiber filters used) and the filtrate is concentrated in vacuo to afford the crude title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.